Frequency-Dependent Neuromuscular Blockade: Triethylcholine vs. Tubocurarine
In nerve-muscle preparations, triethylcholine selectively reduces muscle contractions elicited by high-frequency nerve stimulation while leaving low-frequency responses unaffected [1]. In contrast, tubocurarine (a classic postsynaptic competitive antagonist) produces uniform blockade across all stimulation frequencies [2]. Triethylcholine's frequency-dependent action mirrors the pathophysiology of myasthenia gravis, a feature not shared by postsynaptic blockers [3].
| Evidence Dimension | Frequency-dependent neuromuscular blockade |
|---|---|
| Target Compound Data | Selective reduction of high-frequency responses; low-frequency responses unaffected |
| Comparator Or Baseline | Tubocurarine: uniform blockade across all frequencies; depolarizing agents: no frequency selectivity; HC-3: similar frequency-dependent profile but 25× more potent |
| Quantified Difference | Qualitative difference in blockade pattern: frequency-selective vs. uniform inhibition |
| Conditions | Cat tibialis anterior and soleus muscles under chloralose anesthesia; rat isolated diaphragm preparations |
Why This Matters
Triethylcholine uniquely models the frequency-dependent transmission failure of myasthenia gravis, enabling disease-relevant studies that cannot be conducted with tubocurarine or other postsynaptic blockers.
- [1] Bowman WC, Rand MJ. Actions of triethylcholine on neuromuscular transmission. British Journal of Pharmacology and Chemotherapy. 1961 Oct;17(2):176-95. View Source
- [2] Bowman WC, Hemsworth BA, Rand MJ. Triethylcholine compared with other substances affecting neuromuscular transmission. British Journal of Pharmacology and Chemotherapy. 1962;19(1):198. View Source
- [3] Bowman WC, Rand MJ. Actions of triethylcholine on neuromuscular transmission. Br J Pharmacol Chemother. 1961;17(2):176-95. View Source
